molecular formula C25H22ClN3O2S B12021888 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 763114-88-1

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B12021888
CAS No.: 763114-88-1
M. Wt: 464.0 g/mol
InChI Key: SIRZAFMQFUXJHC-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It features a quinazolinone core, a chlorophenyl group, and a sulfanyl linkage, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form the quinazolinone structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with thiourea.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction with 2-ethyl-6-methylaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of the quinazolinone core.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide lies in its specific structural features, such as the quinazolinone core and the sulfanyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

763114-88-1

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S/c1-3-17-8-6-7-16(2)23(17)28-22(30)15-32-25-27-21-10-5-4-9-20(21)24(31)29(25)19-13-11-18(26)12-14-19/h4-14H,3,15H2,1-2H3,(H,28,30)

InChI Key

SIRZAFMQFUXJHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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